4-Phenyl-1lambda~6~,2,4-benzothiadiazine-1,1,3(2H,4H)-trione
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Overview
Description
4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that belongs to the class of thiadiazines This compound is characterized by a benzene ring fused to a thiadiazine ring, with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with phenyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Scientific Research Applications
4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular functions and exhibiting therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Share a similar benzene-thiazole structure but differ in functional groups.
Thiadiazole derivatives: Contain a thiadiazole ring but lack the fused benzene ring.
Sulfonamide derivatives: Have a sulfonamide group but different ring structures.
Uniqueness
4-Phenyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to its fused benzene-thiadiazine ring system and the presence of the 1,1-dioxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
71254-68-7 |
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Molecular Formula |
C13H10N2O3S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1,1-dioxo-4-phenyl-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C13H10N2O3S/c16-13-14-19(17,18)12-9-5-4-8-11(12)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16) |
InChI Key |
SGKKOZFGCJFFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3S(=O)(=O)NC2=O |
Origin of Product |
United States |
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